molecular formula C11H14O B3324216 (R)-3-hydroxy-5-phenylpent-1-ene CAS No. 181229-59-4

(R)-3-hydroxy-5-phenylpent-1-ene

Cat. No.: B3324216
CAS No.: 181229-59-4
M. Wt: 162.23 g/mol
InChI Key: VMUJXKHHANQVNB-NSHDSACASA-N
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Description

(R)-3-hydroxy-5-phenylpent-1-ene is a chiral chemical intermediate of significant interest in organic synthesis and medicinal chemistry. This compound serves as a valuable synthon for the construction of more complex, biologically active molecules due to its stereodefined (R)-configuration and terminal alkene functionality, which allows for further chemical modifications . While direct studies on this specific enantiomer are limited in the public domain, its structural analogs and related hydroxy-phenylpentanoic acids are prominently featured in advanced synthetic routes . For instance, closely related compounds are utilized in the asymmetric synthesis of natural products and key intermediates for pharmaceuticals, underscoring the utility of this chiral scaffold in research . Its application is primarily in the discovery and development of new therapeutic agents, where precise stereochemistry is critical for biological activity. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(3R)-5-phenylpent-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUJXKHHANQVNB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-hydroxy-5-phenylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-5-phenylpent-1-ene using chiral catalysts. This method ensures the formation of the ®-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another method involves the use of organometallic reagents. For instance, the addition of phenylmagnesium bromide to ®-3-hydroxy-5-penten-1-one followed by acidic workup can yield ®-3-hydroxy-5-phenylpent-1-ene.

Industrial Production Methods

Industrial production of ®-3-hydroxy-5-phenylpent-1-ene may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric excess. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-hydroxy-5-phenylpent-1-ene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The double bond can be reduced to form ®-3-hydroxy-5-phenylpentane using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: ®-3-oxo-5-phenylpent-1-ene.

    Reduction: ®-3-hydroxy-5-phenylpentane.

    Substitution: ®-3-tosyloxy-5-phenylpent-1-ene and subsequent products depending on the nucleophile used.

Scientific Research Applications

®-3-hydroxy-5-phenylpent-1-ene has several applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereoselectivity of enzymes.

    Medicine: Potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its structure can be modified to create analogs with therapeutic properties.

    Industry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-hydroxy-5-phenylpent-1-ene depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the hydroxyl and phenyl groups play crucial roles in binding and catalysis. The chiral center ensures that the compound fits into the enzyme’s active site in a specific orientation, leading to selective reactions.

In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as receptors or enzymes. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

®-3-hydroxy-5-phenylpent-1-ene can be compared with similar compounds such as:

    (S)-3-hydroxy-5-phenylpent-1-ene: The enantiomer of the compound, which may exhibit different biological activities and properties.

    3-hydroxy-5-phenylpentane: Lacks the double bond, resulting in different reactivity and applications.

    3-oxo-5-phenylpent-1-ene: The oxidized form, which can be used as an intermediate in various synthetic pathways.

The uniqueness of ®-3-hydroxy-5-phenylpent-1-ene lies in its chiral center and the presence of both a hydroxyl group and a double bond, making it a versatile compound for various chemical transformations and applications.

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing (R)-3-hydroxy-5-phenylpent-1-ene with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For catalytic approaches, Sharpless epoxidation or enzymatic reduction using ketoreductases (e.g., KREDs) may be employed to introduce stereochemistry at the hydroxyl group. Chiral chromatography (e.g., HPLC with polysaccharide-based columns) is critical for resolving enantiomers post-synthesis. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized using design-of-experiment (DoE) frameworks to maximize yield and enantiomeric excess (ee). Structural validation via X-ray crystallography (using SHELX for refinement ) or NMR spectroscopy (e.g., NOESY for spatial configuration analysis) is essential to confirm stereochemical integrity .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

  • Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.
  • pH-dependent stability: Incubate the compound in buffered solutions (pH 1–12) and analyze degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius equation for temperature effects) quantifies degradation rates. Data interpretation should align with ICH guidelines for pharmaceutical intermediates, though the compound’s non-pharmaceutical status requires cautious extrapolation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from divergent reaction conditions or analytical methodologies. To address this:

Replicate studies using standardized protocols (e.g., identical solvents, catalysts, and temperatures).

Cross-validate analytical data via orthogonal techniques (e.g., GC-MS vs. NMR for purity assessment).

Investigate stereochemical influences: The R-configuration may alter reaction pathways compared to racemic mixtures, requiring density functional theory (DFT) calculations to model electronic effects .

Q. Q4. What advanced techniques are suitable for studying the compound’s role in enantioselective C–C bond formation?

Methodological Answer: Mechanistic studies should combine experimental and computational approaches:

  • Kinetic isotope effects (KIE): Probe rate-determining steps in cross-coupling reactions.
  • In-situ spectroscopy: Use FTIR or Raman to track intermediate formation.
  • DFT/Molecular Dynamics: Simulate transition states and enantioselectivity using Gaussian or ORCA software.
  • Chiral auxiliaries: Co-crystallize intermediates for X-ray analysis to map stereochemical outcomes .

Q. Q5. How can researchers design experiments to evaluate the compound’s potential as a chiral building block in natural product synthesis?

Methodological Answer: Adopt a modular synthesis approach:

Retrosynthetic analysis: Identify key bonds in target molecules (e.g., terpenes or alkaloids) that align with the compound’s pentene and hydroxyl motifs.

Functionalization: Test regioselective reactions (e.g., epoxidation, hydroboration) to expand utility.

Biological relevance: Screen derivatives for bioactivity using in vitro assays (e.g., enzyme inhibition), ensuring compliance with ethical guidelines for non-pharmaceutical compounds .

Data Analysis and Interpretation

Q. Q6. What statistical methods are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Multivariate analysis: Apply principal component analysis (PCA) to identify outliers in spectral datasets.
  • Bayesian inference: Model uncertainty in crystallographic refinement (e.g., SHELXL’s Bayesian statistics ).
  • Error propagation analysis: Quantify uncertainties in bond lengths and angles from XRD data versus NOE-derived NMR distances .

Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

  • Read-across approaches: Use toxicity data from structurally analogous compounds (e.g., phenylpentene derivatives) as provisional benchmarks.
  • In silico prediction: Apply QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential.
  • Microscale testing: Conduct acute toxicity assays with Daphnia magna or algae, adhering to OECD guidelines for preliminary risk assessment .

Experimental Design and Optimization

Q. Q8. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?

Methodological Answer:

  • Continuous flow chemistry: Enhance reaction control and reduce racemization risks.
  • DoE frameworks: Screen parameters (catalyst loading, residence time) via fractional factorial designs.
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time ee monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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